N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It is part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . These compounds are important building blocks in medicinal chemistry . They are synthesized in a cost-efficient manner and can be functionalized with different substituents in various positions of pyrazole and/or piperazine rings .
Synthesis Analysis
The synthesis of these compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is an important aspect of the synthesis process . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is also discussed .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold can be functionalized with different substituents in various positions of pyrazole and/or piperazine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are strictly controlled . This is important for their use as building blocks in medicinal chemistry .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Research on similar heterocyclic compounds, such as those involving benzo[d]thiazole carboxamide frameworks, has revealed significant potential in the synthesis of novel heterocyclic systems. These systems have shown promise in various biological activities, including antibacterial, antifungal, and anticancer properties. For instance, compounds derived from benzo[d]thiazole have been explored for their antimicrobial activities, with some showing promising results against bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida albicans (Palkar et al., 2017). Moreover, modifications of these scaffolds have led to the development of molecules with potential anticancer activities, suggesting their utility in designing new anticancer agents (Rao et al., 2018).
Future Directions
The future directions for these compounds involve their use as building blocks for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the normal function of the protein .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This disruption prevents the virus from replicating and spreading, thereby reducing the viral load in the host organism .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the number of viruses in the host organism is decreased, which could potentially alleviate symptoms and slow the progression of the disease .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(15-18-12-3-1-2-4-13(12)21-15)17-10-6-8-19-11(9-10)5-7-16-19/h1-5,7,10H,6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGRWAGHABPMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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